
1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound with a unique structure featuring a cyclohexane ring substituted with a hydroxymethyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde typically involves the hydroxymethylation of 4,4-dimethylcyclohexanone followed by oxidation. One common method includes:
Hydroxymethylation: The reaction of 4,4-dimethylcyclohexanone with formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group.
Oxidation: The hydroxymethylated product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: 1-(Carboxymethyl)-4,4-dimethylcyclohexane.
Reduction: 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-methanol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its reactivity due to the presence of both hydroxymethyl and carbaldehyde groups. These functional groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-(Hydroxymethyl)cyclohexane-1-carbaldehyde: Lacks the dimethyl substitution, resulting in different reactivity and properties.
4,4-Dimethylcyclohexanone: A precursor in the synthesis of 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde.
Cyclohexane-1-carbaldehyde: Similar structure but without the hydroxymethyl group.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-9(2)3-5-10(7-11,8-12)6-4-9/h7,12H,3-6,8H2,1-2H3 |
InChI Key |
JWDBMOIQSQXMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CO)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


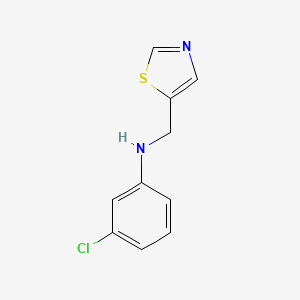

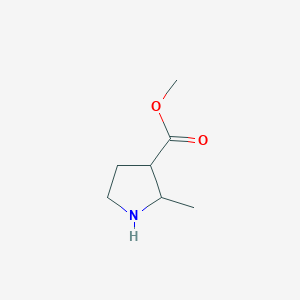
![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
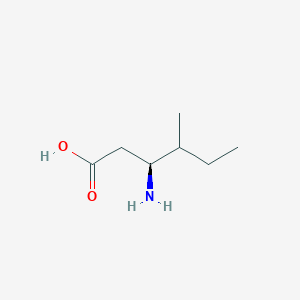
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
amine](/img/structure/B15272075.png)
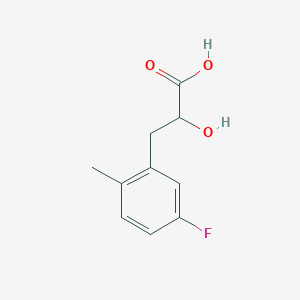
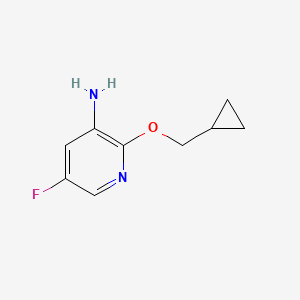
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
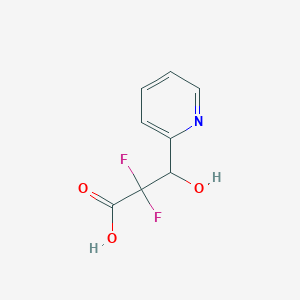
![3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)
